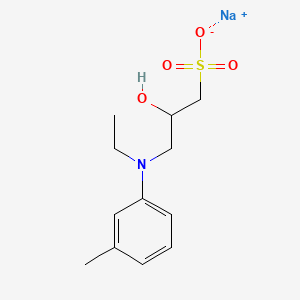

3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La ruta sintética específica involucra la reacción de N-etil-3-metilanilina con 2-cloro-3-sulfopropanol en presencia de una base para formar el producto deseado .

Métodos de Producción Industrial

En entornos industriales, TOOS se produce en grandes cantidades optimizando las condiciones de reacción para asegurar un alto rendimiento y pureza. El proceso involucra el uso de reactivos de alta pureza y entornos de reacción controlados para evitar la contaminación y garantizar una calidad de producto consistente .

Análisis De Reacciones Químicas

Tipos de Reacciones

TOOS experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: TOOS puede oxidarse en presencia de agentes oxidantes para formar varios productos.

Sustitución: El grupo ácido sulfónico en TOOS puede participar en reacciones de sustitución con otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio. Las reacciones se llevan a cabo típicamente en soluciones acuosas a temperaturas controladas.

Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con el grupo ácido sulfónico en condiciones suaves.

Principales Productos Formados

Oxidación: Los principales productos formados a partir de la oxidación de TOOS incluyen varios derivados de quinona.

Sustitución: Las reacciones de sustitución producen una variedad de derivados sulfonados dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Spectrophotometric Applications

TOOS is primarily utilized in spectrophotometric methods for the determination of hydrogen peroxide and other biomolecules. Its high sensitivity and stability make it suitable for various enzymatic assays.

Determination of Hydrogen Peroxide

TOOS reacts with hydrogen peroxide in the presence of peroxidase to form a stable colored product. This reaction is crucial for quantifying hydrogen peroxide levels in biological samples, which can be indicative of oxidative stress or other metabolic conditions .

Quantitative Determination of Uric Acid

A significant application of TOOS is in the enzymatic determination of uric acid concentrations in human serum, plasma, or urine. The method involves an oxidative coupling reaction with specific reagents, yielding a measurable chromogen. This approach has demonstrated high specificity and sensitivity, with detection limits as low as 0.0035 mmol/L .

| Analyte | Methodology | Sensitivity | Detection Limit |

|---|---|---|---|

| Hydrogen Peroxide | Spectrophotometric assay | High | N/A |

| Uric Acid | Enzymatic assay using TOOS | Very High | 0.0035 mmol/L |

Case Study 1: Choline Determination in Enteral Nutrition

A validated method employing TOOS was developed for the determination of choline in enteral nutrition products. The enzymatic conversion of choline to hydrogen peroxide allowed for accurate quantification using TOOS as a coupling reagent, demonstrating good linearity and precision in clinical applications .

Case Study 2: Uric Acid Measurement

In another study, researchers optimized conditions for uric acid measurement using TOOS as part of a multi-enzyme system involving uricase and peroxidase. The method showed improved sensitivity compared to traditional methods using 4-aminoantipyrine, highlighting the advantages of TOOS in clinical diagnostics .

Mecanismo De Acción

TOOS ejerce sus efectos a través de su capacidad para formar sistemas cromógenos con otros compuestos. En presencia de clorhidrato de 3-metil-2-benzotiazolinona hidrazona, TOOS sufre una oxidación catalítica para producir radicales libres, que reaccionan para formar compuestos incoloros. Estos compuestos sufren reacciones de desproporcionación adicionales para producir compuestos quinoídicos azul-violeta, que pueden medirse espectrofotométricamente .

Comparación Con Compuestos Similares

Compuestos Similares

- N-etil-N-(2-hidroxi-3-sulfopropil)-3-metilanilina

- Clorhidrato de 3-metil-2-benzotiazolinona hidrazona

Singularidad

TOOS es único debido a su alta solubilidad en agua, estabilidad química y capacidad para formar sistemas cromógenos estables. Estas propiedades lo hacen altamente adecuado para su uso en ensayos de diagnóstico y experimentos bioquímicos .

Actividad Biológica

3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt, commonly referred to as TOOS, is a water-soluble aniline derivative widely used in biochemical assays, particularly for the spectrophotometric determination of hydrogen peroxide (H₂O₂). Its biological activity is primarily linked to its role as a chromogenic substrate in enzymatic reactions, making it valuable in clinical diagnostics and research applications.

- Molecular Formula : C₁₂H₁₈NNaO₄S

- CAS Number : 82692-93-1

- Solubility : Highly soluble in water, facilitating its use in various biochemical assays.

TOOS acts as a chromogenic reagent that undergoes an oxidative coupling reaction in the presence of hydrogen peroxide and peroxidase enzymes. This results in the formation of a stable colored product, which can be quantitatively measured using spectrophotometry. The typical reaction involves TOOS reacting with 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolium sulfoxide (MBTH), producing a blue-purple dye detectable at specific wavelengths .

Applications in Biological Research

TOOS has been utilized in various studies and applications, including:

- Determination of Uric Acid :

- Choline Detection :

- Catalytic Activity Studies :

Case Study 1: Uric Acid Measurement

A study conducted on the enzymatic determination of uric acid utilized TOOS as part of a three-enzyme system involving peroxidase and ascorbate oxidase. The method was validated for clinical use, providing reliable results with minimal interference from other serum components .

Case Study 2: Detection of Choline

In another study focused on enteral nutrition, researchers optimized conditions for the enzymatic conversion of choline to hydrogen peroxide. The resultant reaction with TOOS produced a stable colored product that was analyzed spectrophotometrically, confirming the efficacy and specificity of the method for clinical applications .

Data Table: Comparison of Assays Using TOOS

Propiedades

IUPAC Name |

sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S.Na/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQRBVOQGUPTLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002847 | |

| Record name | Sodium 3-[ethyl(3-methylphenyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82692-93-1 | |

| Record name | 1-Propanesulfonic acid, 3-(ethyl(3-methylphenyl)amino)-2-hydroxy-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-[ethyl(3-methylphenyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.